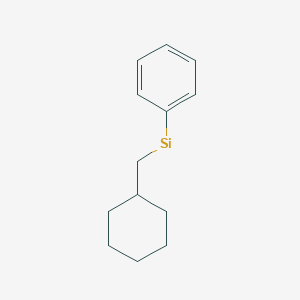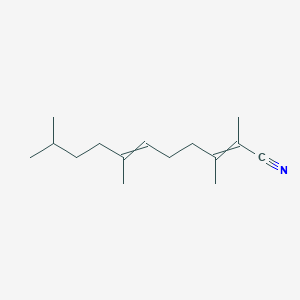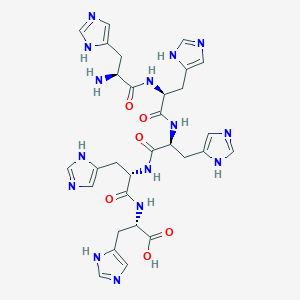
9-Methoxyheptalene-1,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methoxyheptalene-1,8-dione is an organic compound belonging to the class of heptalene derivatives It is characterized by the presence of a methoxy group at the 9th position and two ketone groups at the 1st and 8th positions of the heptalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methoxyheptalene-1,8-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 9-methylanthracene with N-hydroxyphthalimide and tert-butyl nitrite in acetonitrile, catalyzed by copper(II) acetate, yields the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification techniques are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 9-Methoxyheptalene-1,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the heptalene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of halogen or other functional groups.
Aplicaciones Científicas De Investigación
9-Methoxyheptalene-1,8-dione has found applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Studied for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9-Methoxyheptalene-1,8-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate with DNA, affecting cellular processes and leading to potential therapeutic effects. It may also inhibit certain enzymes, contributing to its biological activities .
Comparación Con Compuestos Similares
9-Aryl-hexahydroacridine-1,8-diones: These compounds share structural similarities and exhibit similar biological activities.
1,8-Dioxooctahydroxanthenes: Another class of compounds with comparable chemical properties and applications.
Uniqueness: 9-Methoxyheptalene-1,8-dione stands out due to its specific substitution pattern and the presence of the methoxy group, which imparts unique chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its promising biological activities make it a compound of significant interest in various research fields.
Propiedades
Número CAS |
63658-77-5 |
|---|---|
Fórmula molecular |
C13H10O3 |
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
9-methoxyheptalene-1,8-dione |
InChI |
InChI=1S/C13H10O3/c1-16-13-8-10-9(6-7-12(13)15)4-2-3-5-11(10)14/h2-8H,1H3 |
Clave InChI |
IRNVXEDIQXFAPE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=CC=CC2=O)C=CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


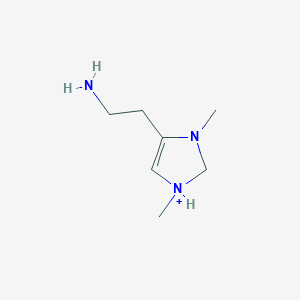

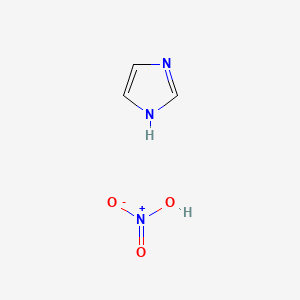
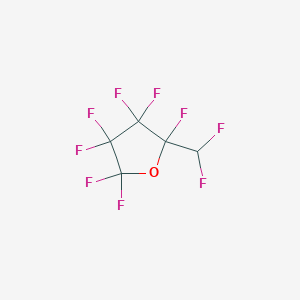
![2,2'-{[2-(Hydroxyamino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14488009.png)


![Ethyl (2E)-[(2,6-diethylphenyl)imino]acetate](/img/structure/B14488024.png)
